molecular formula C11H10O3 B3374041 4-(But-3-yn-1-yloxy)benzoic acid CAS No. 1017024-01-9

4-(But-3-yn-1-yloxy)benzoic acid

Cat. No.: B3374041
CAS No.: 1017024-01-9
M. Wt: 190.19 g/mol
InChI Key: BBXYIDRHSXLQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(But-3-yn-1-yloxy)benzoic acid is an organic compound with the molecular formula C11H10O3 It features a benzoic acid core substituted with a but-3-yn-1-yloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-yn-1-yloxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and but-3-yn-1-ol.

    Esterification Reaction: The hydroxyl group of 4-hydroxybenzoic acid reacts with but-3-yn-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(But-3-yn-1-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO) or osmium tetroxide (OsO) for oxidation of the alkyne group.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for hydrogenation.

    Substitution: Halogenating agents like bromine (Br) for electrophilic aromatic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

4-(But-3-yn-1-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Comparison with Similar Compounds

    4-(But-2-yn-1-yloxy)benzoic acid: Similar structure but with a different alkyne position.

    4-(Prop-2-yn-1-yloxy)benzoic acid: Shorter alkyne chain.

    4-(But-3-en-1-yloxy)benzoic acid: Alkyne replaced with an alkene.

This detailed overview should provide a comprehensive understanding of 4-(But-3-yn-1-yloxy)benzoic acid, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-but-3-ynoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h1,4-7H,3,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXYIDRHSXLQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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